molecular formula C6H6BrNO B1267132 5-Bromo-2-hydroxy-3-methylpyridine CAS No. 89488-30-2

5-Bromo-2-hydroxy-3-methylpyridine

Cat. No. B1267132
CAS RN: 89488-30-2
M. Wt: 188.02 g/mol
InChI Key: HXPMRPRBABWPKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridines, including derivatives similar to 5-Bromo-2-hydroxy-3-methylpyridine, involves various strategies such as direct bromination, Negishi cross-coupling, and halogen dance reactions. For example, efficient synthesis methods for brominated pyridines have been developed using Stille coupling and direct bromination techniques, yielding products with high regioselectivity and efficiency (Hirokawa, Horikawa, & Kato, 2000); (Schwab, Fleischer, & Michl, 2002).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-3-methylpyridine, like its analogs, is determined using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms and bond lengths in the molecule. The structure is influenced by the electronic effects of the substituents on the pyridine ring, which can affect the molecule's reactivity and interaction with other chemical entities.

Chemical Reactions and Properties

Brominated pyridines participate in various chemical reactions, including coupling reactions and nucleophilic substitutions, due to the presence of the bromine atom, which serves as a good leaving group. These compounds can act as intermediates in the synthesis of complex organic molecules, demonstrating a wide range of chemical reactivity and versatility (Wu, Porter, Frennesson, & Saulnier, 2022).

Scientific Research Applications

“5-Bromo-2-hydroxy-3-methylpyridine” is a type of organoheterocyclic compound and it’s often used in the field of organic chemistry for various purposes. Here are some additional applications:

  • Pharmaceutical Intermediate

    • This compound can be used as an intermediate in the synthesis of various pharmaceuticals . The specific drugs that can be synthesized using this compound would depend on the other reactants and conditions used in the synthesis process.
  • Organic Synthesis

    • “5-Bromo-2-hydroxy-3-methylpyridine” can be used in organic synthesis . This could involve a wide range of reactions, including substitution reactions, addition reactions, or rearrangement reactions.
  • Organic Solvent

    • This compound can be used as an organic solvent . Organic solvents are often used to dissolve other substances, and the specific properties of “5-Bromo-2-hydroxy-3-methylpyridine” could make it useful for dissolving certain types of compounds.
  • Production of Dyes

    • “5-Bromo-2-hydroxy-3-methylpyridine” can be used in the production of dyes . The specific dyes that can be produced would depend on the other reactants and conditions used in the synthesis process.
  • Pesticide Production

    • This compound can be used in the production of pesticides . The specific pesticides that can be produced would depend on the other reactants and conditions used in the synthesis process.
  • Spice Synthesis

    • “5-Bromo-2-hydroxy-3-methylpyridine” can be used in the synthesis of certain types of spices . The specific spices that can be synthesized would depend on the other reactants and conditions used in the synthesis process.
  • Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

    • This compound has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated for their potential therapeutic effects in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
  • Intermediate in Organic Synthesis

    • “5-Bromo-2-hydroxy-3-methylpyridine” can be used as an intermediate in various organic synthesis processes . The specific products that can be synthesized using this compound would depend on the other reactants and conditions used in the synthesis process .
  • Production of Pesticides

    • This compound can be used in the production of pesticides . The specific pesticides that can be produced would depend on the other reactants and conditions used in the synthesis process .
  • Production of Dyes

    • “5-Bromo-2-hydroxy-3-methylpyridine” can be used in the production of dyes . The specific dyes that can be produced would depend on the other reactants and conditions used in the synthesis process .
  • Pharmaceutical Intermediate

    • This compound can be used as an intermediate in the synthesis of various pharmaceuticals . The specific drugs that can be synthesized using this compound would depend on the other reactants and conditions used in the synthesis process .
  • Spice Synthesis

    • “5-Bromo-2-hydroxy-3-methylpyridine” can be used in the synthesis of certain types of spices . The specific spices that can be synthesized would depend on the other reactants and conditions used in the synthesis process .

Safety And Hazards

“5-Bromo-2-hydroxy-3-methylpyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this chemical .

Future Directions

“5-Bromo-2-hydroxy-3-methylpyridine” has potential applications in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction . It can also facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .

properties

IUPAC Name

5-bromo-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPMRPRBABWPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301314
Record name 5-Bromo-2-hydroxy-3-methylpyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3-methylpyridine

CAS RN

89488-30-2
Record name 5-Bromo-3-methyl-2(1H)-pyridinone
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Record name 5-Bromo-2-hydroxy-3-methylpyridine
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Record name 5-Bromo-2-hydroxy-3-methylpyridine
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Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-3-methylpyridine (0.500 g, 4.58 mmol, Acros Organics) in DCM (15 mL) was slowly added bromine (0.282 mL, 5.50 mmol). After addition, the mixture was stirred at rt for 18 h. The mixture was cooled to 0° C. and was quenched with saturated aqueous NaHCO3 (5 mL). The mixture was then extracted with EtOAc (3×20 mL). The combined organic layer were dried over MgSO4 and concentrated. The residue was then dissolved in MeOH (20 mL) and silica gel was added. The mixture was concentrated and dried in vacuo. The resulting mixture was then purified by silica gel flash column chromatography (solid loading, 0%-100% EtOAc/hexane) to afford the title compound as a light pink solid. MS (ESI, positive ion) m/z: 188,190 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.282 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kuramoto, Y Sawada, N Ishibashi… - Chemical and …, 2020 - jstage.jst.go.jp
… 3,5-dimethylpyridine (2a) To a mixture of 2-(chloromethyl)4-methoxy-3,5-dimethylpyridine hydrochloride (600 mg, 2.7 mmol) and 5-bromo-2-hydroxy-3-methylpyridine (1a; 510 mg, 2.7 …
Number of citations: 2 www.jstage.jst.go.jp
C Oppenheim - Online Review, 1979 - emerald.com
… In other words, the requestor does not want, say, information on 5-bromo-2 hydroxy-3methylpyridine, but on, say, all pyridines, which may or may not be substituted with one or more …
Number of citations: 2 www.emerald.com
倉本和幸 - 2020 - kitasato.repo.nii.ac.jp
: AMPK は, 真核細胞において高度に保存されているセリン・スレオニンキナーゼである. AMPK は, エネルギーストレス下において生じる AMP: Adenosine Triphosphate (ATP) 比, 及び Adenosine …
Number of citations: 4 kitasato.repo.nii.ac.jp

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